molecular formula C5H12BNO2 B3220919 piperidin-3-ylboronic acid CAS No. 120347-74-2

piperidin-3-ylboronic acid

Cat. No.: B3220919
CAS No.: 120347-74-2
M. Wt: 128.97 g/mol
InChI Key: KOVMPQUWDMHCQP-UHFFFAOYSA-N
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Description

Piperidin-3-ylboronic acid is an organic compound that features a piperidine ring bonded to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidin-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with boronic acid derivatives under controlled conditions. For instance, the reaction of piperidine with boronic acid in the presence of a catalyst such as palladium can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted piperidine derivatives .

Mechanism of Action

The mechanism by which piperidin-3-ylboronic acid exerts its effects involves interactions with molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with biological targets, which is crucial for its activity .

Comparison with Similar Compounds

  • Piperidin-1-ylboronic acid
  • Pyridin-3-ylboronic acid
  • Piperidin-4-ylboronic acid

Comparison: Piperidin-3-ylboronic acid is unique due to the position of the boronic acid group on the piperidine ring, which influences its reactivity and applications. Compared to piperidin-1-ylboronic acid and piperidin-4-ylboronic acid, the 3-position offers distinct steric and electronic properties that can be advantageous in specific reactions and applications .

Properties

IUPAC Name

piperidin-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BNO2/c8-6(9)5-2-1-3-7-4-5/h5,7-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMPQUWDMHCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCNC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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